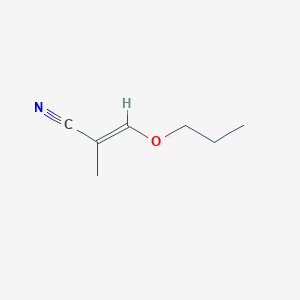
2-Methyl-3-propoxyacrylonitrile
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-Methyl-3-propoxyacrylonitrile is an organic compound with the molecular formula C7H11NO It is a derivative of acrylonitrile, characterized by the presence of a methyl group at the second position and a propoxy group at the third position
Méthodes De Préparation
The synthesis of 2-Methyl-3-propoxyacrylonitrile can be achieved through several methods. One common approach involves the reaction of 2-methylacrylonitrile with propyl alcohol under acidic conditions to form the desired product. The reaction typically requires a catalyst, such as sulfuric acid, and is carried out at elevated temperatures to ensure complete conversion.
Industrial production methods may involve continuous flow reactors to optimize yield and efficiency. The reaction conditions, including temperature, pressure, and catalyst concentration, are carefully controlled to maximize the production of this compound while minimizing by-products.
Analyse Des Réactions Chimiques
2-Methyl-3-propoxyacrylonitrile undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using strong oxidizing agents like potassium permanganate or chromium trioxide, leading to the formation of corresponding carboxylic acids or ketones.
Reduction: Reduction reactions can be performed using reagents such as lithium aluminum hydride or sodium borohydride, resulting in the formation of amines or alcohols.
Substitution: Nucleophilic substitution reactions can occur at the nitrile group, where nucleophiles such as amines or alcohols replace the nitrile group to form new compounds.
Addition: The double bond in this compound can undergo addition reactions with halogens or hydrogen halides, leading to the formation of halogenated derivatives.
Applications De Recherche Scientifique
2-Methyl-3-propoxyacrylonitrile has several scientific research applications:
Chemistry: It is used as a building block in organic synthesis, enabling the creation of more complex molecules for pharmaceuticals and agrochemicals.
Biology: Researchers study its interactions with biological molecules to understand its potential as a bioactive compound.
Medicine: Its derivatives are explored for potential therapeutic applications, including as intermediates in drug synthesis.
Industry: It is used in the production of specialty chemicals, polymers, and resins, contributing to the development of advanced materials.
Mécanisme D'action
The mechanism of action of 2-Methyl-3-propoxyacrylonitrile involves its interaction with specific molecular targets. The nitrile group can participate in nucleophilic addition reactions, forming covalent bonds with nucleophiles. This reactivity is exploited in various synthetic pathways to create new compounds with desired properties. The propoxy group enhances the compound’s solubility and reactivity, making it a versatile intermediate in chemical reactions.
Comparaison Avec Des Composés Similaires
2-Methyl-3-propoxyacrylonitrile can be compared with other acrylonitrile derivatives, such as:
2-Methylacrylonitrile: Lacks the propoxy group, resulting in different reactivity and solubility properties.
3-Propoxyacrylonitrile:
2-Methyl-3-methoxyacrylonitrile: Contains a methoxy group instead of a propoxy group, leading to variations in its chemical and physical properties.
The presence of both the methyl and propoxy groups in this compound makes it unique, offering a combination of reactivity and solubility that is advantageous in various chemical processes.
Propriétés
Formule moléculaire |
C7H11NO |
|---|---|
Poids moléculaire |
125.17 g/mol |
Nom IUPAC |
(E)-2-methyl-3-propoxyprop-2-enenitrile |
InChI |
InChI=1S/C7H11NO/c1-3-4-9-6-7(2)5-8/h6H,3-4H2,1-2H3/b7-6+ |
Clé InChI |
PVNZQRQRWDIVNW-VOTSOKGWSA-N |
SMILES isomérique |
CCCO/C=C(\C)/C#N |
SMILES canonique |
CCCOC=C(C)C#N |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


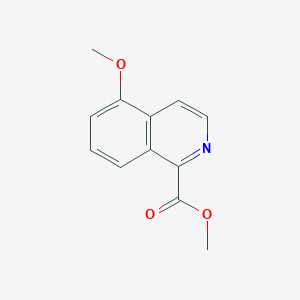
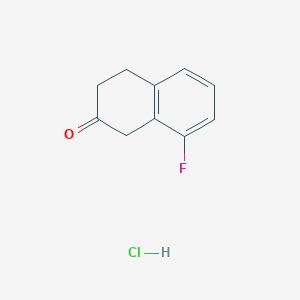


![benzyl N-[2-[bis[(2-methylpropan-2-yl)oxycarbonylamino]methylideneamino]oxyethyl]carbamate](/img/structure/B13132407.png)
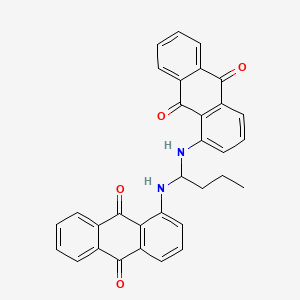
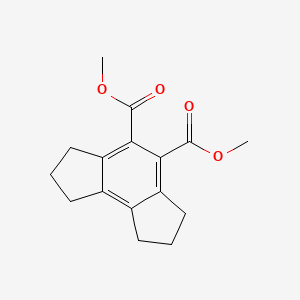
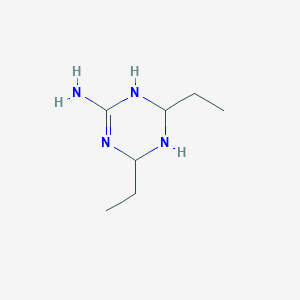

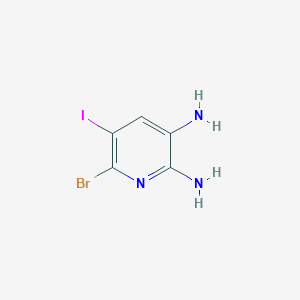
![3,6-Dibromo-2-methylimidazo[1,2-b]pyridazine](/img/structure/B13132424.png)
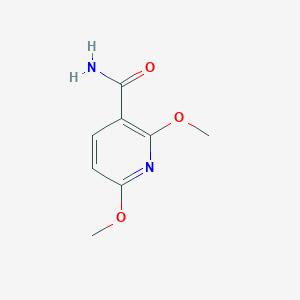
![(4-Methyl-1H-pyrrolo[2,3-b]pyridin-3-yl)methanamine](/img/structure/B13132441.png)
![N-Hydroxypyrazolo[1,5-a]pyridine-3-carboximidamide](/img/structure/B13132460.png)
